(methyl{[5-(piperidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid
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Overview
Description
(methyl{[5-(piperidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrole ring, and a sulfonyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (methyl{[5-(piperidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid typically involves multiple steps. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the piperidine ring and the sulfonyl group. The final step involves the addition of the methyl group and the acetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(methyl{[5-(piperidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: This reaction can be used to replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
(methyl{[5-(piperidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (methyl{[5-(piperidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structures, such as other sulfonyl-containing amino acids or compounds with piperidine and pyrrole rings.
Uniqueness
What sets (methyl{[5-(piperidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid apart is its unique combination of functional groups, which confer specific properties and reactivity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[methyl-[[5-(piperidine-1-carbonyl)-1H-pyrrol-3-yl]sulfonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S/c1-15(9-12(17)18)22(20,21)10-7-11(14-8-10)13(19)16-5-3-2-4-6-16/h7-8,14H,2-6,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRAHXHGLPYBLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CNC(=C1)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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